molecular formula C11H15NO4 B1600914 Methyl N-Boc-2-pyrrolecarboxylate CAS No. 294659-30-6

Methyl N-Boc-2-pyrrolecarboxylate

Cat. No. B1600914
M. Wt: 225.24 g/mol
InChI Key: BLKOYCNYVYTNAG-UHFFFAOYSA-N
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Description

Methyl N-Boc-2-pyrrolecarboxylate, also known as Methyl Boc-2-pyrrolecarboxylate, is a chemical compound commonly used in scientific research. It is a carboxylate ester of 2-pyrrolecarboxylic acid, and is a colorless, water-soluble solid. Methyl Boc-2-pyrrolecarboxylate has a wide range of applications in biochemistry and organic chemistry, including its use as a reagent for the synthesis of biologically active compounds.

Scientific Research Applications

  • N-Boc Protection of Amines

    • Scientific Field : Organic Chemistry
    • Application Summary : Methyl N-Boc-2-pyrrolecarboxylate is used for the N-Boc protection of amines, a common procedure in organic synthesis . This process is important due to the presence of amine groups in various biologically active compounds .
    • Method of Application : The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature . The process uses mild conditions, inexpensive and easily available reagents, and does not require any auxiliary substances .
    • Results : The method provides selective N-Boc protection in excellent isolated yield .
  • Synthesis of Pyrrole Derivatives

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Methyl N-Boc-2-pyrrolecarboxylate can be used in the synthesis of pyrrole derivatives, which are key structures in many medicinal compounds .
    • Method of Application : The specific method of application is not detailed in the source, but it involves the reaction of phenylacetylene with 2-isocyanoacetate .
    • Results : The reaction yields ethyl-3-phenyl-1H-pyrrole-2-carboxylate .
  • Proteomics Research

    • Scientific Field : Proteomics
    • Application Summary : Methyl N-Boc-2-pyrrolecarboxylate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Method of Application : The specific method of application is not detailed in the source, but it involves the use of this compound as a reagent in various experimental procedures .
    • Results : The results can vary greatly depending on the specific research context and objectives .
  • Synthesis of Boronic Acids

    • Scientific Field : Organic Chemistry
    • Application Summary : N-Boc-pyrrole is used in the synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid . Boronic acids are important compounds in organic synthesis, as they can form stable covalent bonds with sugars, amino acids, and other biological molecules .
    • Method of Application : The synthesis is achieved by treating N-Boc-pyrrole with n-BuLi and subsequent reaction with trimethyl borate .
    • Results : The reaction yields 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl pyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKOYCNYVYTNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459826
Record name Methyl N-Boc-2-pyrrolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-Boc-2-pyrrolecarboxylate

CAS RN

294659-30-6
Record name Methyl N-Boc-2-pyrrolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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